molecular formula C18H20FN3O B6071766 1-[2-(3-Fluorophenyl)piperidin-1-yl]-3-pyrazin-2-ylpropan-1-one

1-[2-(3-Fluorophenyl)piperidin-1-yl]-3-pyrazin-2-ylpropan-1-one

Cat. No.: B6071766
M. Wt: 313.4 g/mol
InChI Key: FFDFDIITBATXGL-UHFFFAOYSA-N
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Description

1-[2-(3-Fluorophenyl)piperidin-1-yl]-3-pyrazin-2-ylpropan-1-one is a synthetic organic compound that features a piperidine ring, a fluorophenyl group, and a pyrazine moiety

Properties

IUPAC Name

1-[2-(3-fluorophenyl)piperidin-1-yl]-3-pyrazin-2-ylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O/c19-15-5-3-4-14(12-15)17-6-1-2-11-22(17)18(23)8-7-16-13-20-9-10-21-16/h3-5,9-10,12-13,17H,1-2,6-8,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFDFDIITBATXGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C2=CC(=CC=C2)F)C(=O)CCC3=NC=CN=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(3-Fluorophenyl)piperidin-1-yl]-3-pyrazin-2-ylpropan-1-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic substitution reactions using fluorobenzene derivatives.

    Attachment of the Pyrazine Moiety: The pyrazine ring is incorporated through condensation reactions with suitable pyrazine precursors.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[2-(3-Fluorophenyl)piperidin-1-yl]-3-pyrazin-2-ylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[2-(3-Fluorophenyl)piperidin-1-yl]-3-pyrazin-2-ylpropan-1-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[2-(3-Fluorophenyl)piperidin-1-yl]-3-pyrazin-2-ylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to physiological effects. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds like piperine and evodiamine share the piperidine ring structure and exhibit similar biological activities.

    Fluorophenyl Compounds: Analogues such as 2-fluoroacetylfentanyl and 3-fluorofentanyl have similar fluorophenyl groups and are studied for their pharmacological properties.

    Pyrazine Derivatives: Compounds like pyrazinamide and pyrazinecarboxamide share the pyrazine moiety and are used in medicinal chemistry.

Uniqueness

1-[2-(3-Fluorophenyl)piperidin-1-yl]-3-pyrazin-2-ylpropan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for research and development.

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